An In-depth Technical Guide to 3-Iododibenzofuran: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Iododibenzofuran: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iododibenzofuran is a halogenated aromatic heterocyclic compound featuring a dibenzofuran core with an iodine atom at the 3-position. This substitution renders the molecule an exceptionally valuable intermediate in synthetic organic chemistry. The presence of the highly reactive carbon-iodine (C-I) bond provides a versatile handle for the introduction of a wide array of functional groups via modern cross-coupling methodologies. The dibenzofuran scaffold itself is a privileged structure found in numerous biologically active natural products and is a key building block for advanced photoelectronic materials. This guide provides a comprehensive overview of the known physical and chemical properties of 3-iododibenzofuran, outlines robust synthetic protocols for its preparation, and explores its reactivity, with a particular focus on its application in the synthesis of more complex molecular architectures.
Compound Identification and Core Properties
The fundamental identification and key physical properties of 3-iododibenzofuran are summarized below. It is important to note that while the core structural information is well-established, detailed experimental physical data such as melting and boiling points are not widely reported in publicly accessible literature.
Table 1: Compound Identification and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-Iododibenzo[b,d]furan | - |
| CAS Number | 5896-29-7 | [1] |
| Molecular Formula | C₁₂H₇IO | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform); Insoluble in water. | - |
Spectroscopic Profile
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.2 - 8.3 | d | H-4 | Deshielded due to proximity to iodine and ring anisotropy. |
| ~ 7.9 - 8.0 | d | H-6 | Typical aromatic proton in the dibenzofuran system. |
| ~ 7.6 - 7.7 | d | H-1 | Deshielded by the adjacent furan oxygen. |
| ~ 7.5 - 7.6 | m | H-2, H-7, H-8, H-9 | Overlapping multiplet in the aromatic region. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156 - 157 | C-9a, C-9b | Quaternary carbons adjacent to the furan oxygen. |
| ~ 130 - 135 | C-4, C-6 | Aromatic carbons deshielded by adjacent substituents. |
| ~ 120 - 128 | C-1, C-2, C-7, C-8, C-9 | Standard aromatic carbon region. |
| ~ 111 - 112 | C-5a, C-5b | Fused ring quaternary carbons. |
| ~ 92 - 95 | C-3 | Carbon directly attached to iodine, showing significant shielding. |
Mass Spectrometry (Electron Ionization, EI)
The mass spectrum of 3-iododibenzofuran is expected to show a prominent molecular ion (M⁺) peak at m/z = 294. The key fragmentation pattern would involve the loss of the iodine atom, leading to a strong signal at m/z = 167, which corresponds to the dibenzofuranyl cation. Further fragmentation of this cation would be consistent with that of the parent dibenzofuran molecule.
Synthesis of 3-Iododibenzofuran
The construction of the 3-iododibenzofuran scaffold can be achieved through several established synthetic strategies for dibenzofuran synthesis, followed by or incorporating a regioselective iodination step. A highly effective and modular approach is the palladium-catalyzed intramolecular C-H arylation of an appropriately substituted diaryl ether.
Proposed Synthetic Workflow: Palladium-Catalyzed C-H Cyclization
This protocol is based on well-established methods for synthesizing dibenzofurans from diaryl ether precursors. The key is the strategic placement of the iodine on one of the aromatic rings prior to cyclization.
Caption: Proposed synthesis of 3-iododibenzofuran via Ullmann condensation and subsequent Pd-catalyzed C-H cyclization.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of the Diaryl Ether Intermediate:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenol (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Add a high-boiling point solvent such as DMF or DMSO.
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting materials.
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After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.
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Palladium-Catalyzed Cyclization:
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In a second flame-dried Schlenk flask, dissolve the purified diaryl ether (1.0 eq) in a suitable solvent (e.g., dioxane or toluene).
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Add palladium(II) acetate (0.05 eq), a suitable phosphine ligand such as triphenylphosphine (0.1 eq), and a base like potassium carbonate (2.5 eq).
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Degas the mixture and heat to reflux (100-120 °C) for 12-24 hours, monitoring for product formation.
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Upon completion, cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
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Purify the resulting crude material by column chromatography to afford pure 3-iododibenzofuran.
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Chemical Reactivity and Applications
The primary utility of 3-iododibenzofuran in synthetic chemistry stems from the reactivity of its C-I bond. This bond is susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than analogous C-Br or C-Cl bonds, allowing for high reactivity and selectivity.
Key Cross-Coupling Reactions
These reactions enable the modular construction of complex molecules for applications in drug discovery, materials science, and diagnostics.
Caption: Key palladium-catalyzed cross-coupling reactions of 3-iododibenzofuran.
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Suzuki-Miyaura Coupling: Reacting 3-iododibenzofuran with an aryl or vinyl boronic acid (or boronate ester) provides a direct route to 3-aryl and 3-vinyldibenzofurans. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[2][3]
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Sonogashira Coupling: This reaction couples 3-iododibenzofuran with terminal alkynes, yielding 3-alkynyldibenzofuran derivatives. These products are valuable precursors for synthesizing conjugated materials and complex heterocyclic systems.
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Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond, coupling 3-iododibenzofuran with a wide range of primary or secondary amines. The resulting 3-aminodibenzofuran derivatives are of significant interest in medicinal chemistry.
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Heck Coupling: The reaction with alkenes can be used to introduce vinyl groups at the 3-position.
The products of these reactions serve as advanced intermediates for pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes. The dibenzofuran core is associated with a range of biological activities, including anticancer and antiviral properties, making its derivatives attractive targets for drug development programs.
Safety and Handling
As with all aryl iodides, 3-iododibenzofuran should be handled with appropriate care in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent potential decomposition.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry. [Link]
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Pschierer, A., et al. (2010). Site-selective Suzuki cross-coupling reactions of 2,3-dibromobenzofuran. Tetrahedron Letters. [Link]
Figure 1. Chemical structure and numbering of dibenzofuran.
Figure 2. Chemical structure and numbering of 3-iododibenzofuran.
